3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
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Overview
Description
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a cyanophenyl group attached to the propanoic acid backbone. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Propanoic Acid Backbone: The protected amino group is then reacted with a suitable precursor to form the propanoic acid backbone. This can be achieved through various methods, including the use of Grignard reagents or other organometallic compounds.
Introduction of the Cyanophenyl Group: The final step involves the introduction of the cyanophenyl group through a nucleophilic substitution reaction. This can be achieved using a cyanophenyl halide in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other functional groups.
Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amino group, allowing selective reactions at other sites. The cyanophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which influence the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid
- 3-tert-Butoxycarbonylamino-hexanoic acid
- 3-tert-Butoxycarbonylamino-heptanoic acid
Uniqueness
3-[(Tert-butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid is unique due to the presence of the cyanophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds that require specific reactivity and binding characteristics.
Properties
IUPAC Name |
3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPUAVCHVGCBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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